molecular formula C25H33N5O5 B14416801 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide CAS No. 83579-00-4

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide

Cat. No.: B14416801
CAS No.: 83579-00-4
M. Wt: 483.6 g/mol
InChI Key: BADMHCQIQPFLFX-CZAAIQMYSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is composed of the amino acids tyrosine, alanine, phenylalanine, and glycine, with specific stereochemistry and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of tyrosine can lead to dopaquinone, while substitution can yield various peptide analogs with altered properties.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing biological pathways. The exact mechanism depends on the context of its use, such as inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide: A similar peptide with an additional ethyl group on the glycine residue.

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another peptide with a different sequence and composition.

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. Its stereochemistry and functional groups make it a valuable compound for research and development.

Properties

CAS No.

83579-00-4

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(ethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C25H33N5O5/c1-3-27-22(32)15-28-25(35)21(14-17-7-5-4-6-8-17)30-23(33)16(2)29-24(34)20(26)13-18-9-11-19(31)12-10-18/h4-12,16,20-21,31H,3,13-15,26H2,1-2H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)/t16-,20+,21+/m1/s1

InChI Key

BADMHCQIQPFLFX-CZAAIQMYSA-N

Isomeric SMILES

CCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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